molecular formula C24H23N3O3 B11214471 5-(4-Ethoxyphenyl)-7-methoxy-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Ethoxyphenyl)-7-methoxy-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11214471
M. Wt: 401.5 g/mol
InChI Key: RDLMHPQQKYHADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethoxyphenyl)-7-methoxy-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including ethoxy, methoxy, pyridinyl, and benzoxazine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-7-methoxy-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of an appropriate hydrazine derivative with a β-keto ester to form the pyrazole core.

    Introduction of the benzoxazine moiety: The pyrazole intermediate is then reacted with an ortho-aminophenol derivative under acidic conditions to form the benzoxazine ring.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-7-methoxy-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ethyl or methyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It exhibits significant antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.

    Medicine: The compound has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit certain cancer cell lines.

    Industry: It is used in the development of advanced materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-7-methoxy-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA replication and protein synthesis.

    Pathways Involved: It modulates signaling pathways related to cell growth and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 5-(4-Ethoxyphenyl)-7-methoxy-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-7-methoxy-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H23N3O3/c1-3-29-18-11-9-16(10-12-18)24-27-21(14-20(26-27)17-6-5-13-25-15-17)19-7-4-8-22(28-2)23(19)30-24/h4-13,15,21,24H,3,14H2,1-2H3

InChI Key

RDLMHPQQKYHADS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CN=CC=C4)C5=C(O2)C(=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.